molecular formula C10H13NO4S B8076365 5-(Isobutylsulfonyl)picolinic acid

5-(Isobutylsulfonyl)picolinic acid

Cat. No.: B8076365
M. Wt: 243.28 g/mol
InChI Key: OYGHKBNBXHCECS-UHFFFAOYSA-N
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Description

5-(Isobutylsulfonyl)picolinic acid is a picolinic acid derivative characterized by an isobutylsulfonyl group (-SO₂-C₄H₉) attached at the 5-position of the pyridine ring.

Properties

IUPAC Name

5-(2-methylpropylsulfonyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7(2)6-16(14,15)8-3-4-9(10(12)13)11-5-8/h3-5,7H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGHKBNBXHCECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1=CN=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isobutylsulfonyl)picolinic acid typically involves the sulfonylation of picolinic acid. One common method is the reaction of picolinic acid with isobutylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Isobutylsulfonyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Isobutylsulfonyl)picolinic acid involves its interaction with specific molecular targets. It has been shown to bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and other cellular processes. Additionally, the compound can interfere with membrane fusion events, preventing the entry of viruses into host cells .

Comparison with Similar Compounds

Structural and Functional Analysis (Table)

Compound Substituent CAS No. Molecular Formula Key Properties/Applications Reference
5-(Isobutylsulfonyl)picolinic acid -SO₂-C₄H₉ N/A C₁₀H₁₃NO₄S Hypothetical: High polarity, potential enzyme inhibition
5-(Methylsulfonyl)picolinic acid -SO₂-CH₃ 1186663-48-8 C₇H₇NO₄S 97% purity, commercial availability
5-(4-Acetamidophenyl)picolinic acid -C₆H₄-NHCOCH₃ 1242338-98-2 C₁₄H₁₂N₂O₃ Pharmaceutical intermediate
5-Cyclobutylpicolinic acid Cyclobutyl 1451393-53-5 C₁₀H₁₁NO₂ Steric hindrance, research chemical

Biological Activity

5-(Isobutylsulfonyl)picolinic acid is a derivative of picolinic acid, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications. The information is derived from various studies and research findings to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of an isobutylsulfonyl group attached to the picolinic acid backbone. This structural modification may enhance its biological activities compared to parent compounds.

Antimicrobial Activity

Research indicates that picolinic acid and its derivatives exhibit significant antimicrobial properties. A study demonstrated that picolinic acid showed strong antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MIC) ranging from 0.39 to 3.13 mg/mL depending on pH levels .

Table 1: Antimicrobial Activity of Picolinic Acid Derivatives

CompoundMIC (mg/mL)OrganismpH Level
Picolinic Acid0.39Staphylococcus aureus5.0
Picolinic Acid3.13Staphylococcus aureus7.0
This compoundTBDTBDTBD

Note: TBD indicates that specific data for this compound needs further investigation.

Cytotoxicity Studies

Cytotoxicity assessments have shown that picolinic acid and its derivatives can be non-cytotoxic at lower concentrations. For instance, sodium picolinate was found to be non-cytotoxic at concentrations of 0.01% but exhibited slight cytotoxic effects at higher concentrations (0.02%) in human fibroblast cells .

Table 2: Cytotoxicity of Picolinic Acid Derivatives

CompoundConcentration (%)Cell Viability (%)
Sodium Picolinate0.01>90
Sodium Picolinate0.02<90
This compoundTBDTBD

The mechanism underlying the antimicrobial activity of picolinic acid derivatives may involve interference with iron metabolism in macrophages, which is crucial for microbial growth and survival . Additionally, these compounds may modulate inflammatory responses by affecting cytokine production.

Case Studies

  • Antiviral Activity : Picolinic acid has been shown to have antiviral properties against HIV-1 and HSV-2-infected cells at concentrations of 0.185 mg/mL and 0.369 mg/mL, respectively . Further studies are warranted to assess the effectiveness of this compound in similar contexts.
  • Inflammatory Conditions : Inflammatory conditions have been linked to altered levels of picolinic acid, which suggests a role in modulating immune responses . The interaction between interferon-gamma and picolinic acid highlights its potential therapeutic implications in diseases characterized by chronic inflammation.

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